2-(3-Bromopropoxy)benzaldehyde CAS number and molecular weight
2-(3-Bromopropoxy)benzaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromopropoxy)benzaldehyde, a bifunctional aromatic aldehyde, holds significant potential as a versatile building block in organic synthesis. Its structure, incorporating a reactive aldehyde group and a terminal alkyl bromide, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, with a focus on the underlying principles and experimental considerations crucial for its effective utilization in research and development.
Chemical Identity and Physical Properties
CAS Number: 17954-11-9
Molecular Formula: C₁₀H₁₁BrO₂
Molecular Weight: 243.10 g/mol
While specific, experimentally determined physical properties for 2-(3-bromopropoxy)benzaldehyde are not extensively documented in publicly available literature, estimations based on its structure and related compounds suggest it is likely a liquid or a low-melting solid at room temperature. Its solubility is expected to be high in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, with limited solubility in water.
| Property | Value | Source |
| CAS Number | 17954-11-9 | Guidechem[1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | Guidechem[1] |
| Molecular Weight | 243.1 g/mol | Guidechem[1] |
| Monoisotopic Mass | 241.99424 Da | Guidechem[1] |
| Topological Polar Surface Area | 26.3 Ų | Guidechem[1] |
| Rotatable Bond Count | 5 | Guidechem[1] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[1] |
Synthesis of 2-(3-Bromopropoxy)benzaldehyde
The most logical and widely applicable method for the synthesis of 2-(3-bromopropoxy)benzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of salicylaldehyde (2-hydroxybenzaldehyde) would be reacted with 1,3-dibromopropane.
Conceptual Workflow for Williamson Ether Synthesis
Caption: Williamson Ether Synthesis Workflow for 2-(3-Bromopropoxy)benzaldehyde.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for similar Williamson ether syntheses.[2]
Materials:
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Salicylaldehyde
-
1,3-Dibromopropane (excess, e.g., 3-5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of salicylaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt.
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Add 1,3-dibromopropane (3.0 eq) to the reaction mixture.
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Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
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After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(3-bromopropoxy)benzaldehyde.
Spectroscopic Characterization
The structural elucidation of 2-(3-bromopropoxy)benzaldehyde relies on a combination of spectroscopic techniques. Below are the expected spectral features based on the analysis of its functional groups and related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the protons of the 3-bromopropoxy chain.
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Aldehydic Proton (CHO): A singlet in the region of δ 9.8-10.5 ppm.
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Aromatic Protons: Four protons in the aromatic region (δ 6.8-8.0 ppm), exhibiting a complex splitting pattern due to ortho and meta couplings.
-
Propoxy Chain Protons:
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-OCH₂-: A triplet around δ 4.2 ppm.
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-CH₂- (central): A pentet or multiplet around δ 2.3 ppm.
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-CH₂Br: A triplet around δ 3.6 ppm.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
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Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm.[3]
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Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen will be the most deshielded among the ring carbons.
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Propoxy Chain Carbons:
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-OCH₂-: A signal around δ 65-70 ppm.
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-CH₂- (central): A signal around δ 30-35 ppm.
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-CH₂Br: A signal around δ 30-35 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
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C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1705 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.[4]
-
C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[5]
-
Aromatic C=C Stretches: Medium intensity bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretch (Ether): A strong absorption band in the region of 1200-1250 cm⁻¹.
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C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 242 and 244, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[6]
-
Key Fragmentation Pathways:
-
Loss of a bromine radical to give a fragment at m/z 163.
-
Cleavage of the propoxy chain, leading to various smaller fragments.
-
Loss of the entire 3-bromopropoxy group to give a fragment corresponding to the salicylaldehyde cation at m/z 121.
-
A base peak at m/z 77 is also possible, corresponding to the phenyl cation.[7]
-
Chemical Reactivity and Potential Applications
The dual functionality of 2-(3-bromopropoxy)benzaldehyde makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of chemical transformations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(3-bromopropoxy)benzoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [2-(3-bromopropoxy)phenyl]methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: Reaction with a phosphonium ylide will convert the aldehyde into an alkene, allowing for carbon-carbon bond formation.[8]
-
Reductive Amination: The aldehyde can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the corresponding amine.
Reactions of the Alkyl Bromide Group
The terminal bromo group is a good leaving group and can participate in various nucleophilic substitution reactions:
-
Ether and Ester Formation: Reaction with alcohols or carboxylates can lead to the formation of ethers and esters, respectively.
-
Amine and Azide Formation: Nucleophilic attack by amines or sodium azide will yield the corresponding amines and azides. These can be further elaborated, for example, through reduction of the azide to a primary amine.
-
Cyanide Substitution: Reaction with sodium or potassium cyanide will introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Potential Applications
The ability to selectively react at either the aldehyde or the alkyl bromide functionality, or to use both in a sequential manner, opens up numerous synthetic possibilities.
-
Pharmaceutical Synthesis: This compound can serve as a scaffold for the synthesis of novel drug candidates. The benzaldehyde moiety is a common feature in many bioactive molecules, and the propoxy linker allows for the introduction of various pharmacophores.[9]
-
Ligand Synthesis: The difunctional nature of this molecule makes it an excellent candidate for the synthesis of custom ligands for metal catalysis or coordination chemistry.
-
Materials Science: It can be used as a monomer or cross-linking agent in the synthesis of polymers and other advanced materials.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(3-Bromopropoxy)benzaldehyde is a valuable and versatile synthetic intermediate with significant potential for a wide range of applications in organic synthesis. Its unique combination of a reactive aldehyde and a functionalizable alkyl bromide allows for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the development of new pharmaceuticals, materials, and other valuable chemical entities.
References
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. News - What are six applications for benzaldehyde [sprchemical.com]
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